1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea

Lipophilicity Physicochemical Properties ADME

Researchers needing a well-characterized diarylurea for structure-activity relationship (SAR) studies often face inconsistent conformational behavior from regioisomeric impurities. 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea (CAS 13208-20-3) solves this through its unique ortho-chloro substitution, which forms a stabilizing intramolecular N-H···Cl hydrogen bond. - Rigidified Conformation: The ortho-chloro intramolecular bond directly influences target binding affinity, a feature absent in meta/para analogs. - Defined SAR Baseline: XLogP3 of 2.8 and a topological PSA of 41.13 Ų provide a consistent reference for comparative lipophilicity and permeability studies. - Potent Biological Tool: Activates AMPK at 1-3 μM, offering a valuable probe for metabolic and cancer signaling research. Supplied with reliable global shipping and comprehensive documentation, ensuring seamless integration into discovery workflows.

Molecular Formula C13H10ClFN2O
Molecular Weight 264.68 g/mol
CAS No. 13208-20-3
Cat. No. B11954793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea
CAS13208-20-3
Molecular FormulaC13H10ClFN2O
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)F)Cl
InChIInChI=1S/C13H10ClFN2O/c14-11-6-1-2-7-12(11)17-13(18)16-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17,18)
InChIKeyOJLKEQGXGWAVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea: Properties & Hazards


1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea (CAS 13208-20-3) is a synthetic diarylurea derivative with a molecular formula of C13H10ClFN2O and a molecular weight of 264.68 g/mol [1]. It is characterized by a urea core linking a 2-chlorophenyl and a 3-fluorophenyl ring. Key baseline physicochemical properties include a calculated XLogP3 of 2.8 [1] and a topological polar surface area (PSA) of 41.13 Ų [2]. Procurement and handling must account for its Globally Harmonized System (GHS) classification as a Category 2 eye irritant (H319) and a chronic aquatic hazard (H411) .

SAR & conformation studies Defined ortho-Cl and meta-F substitution enables comparative halogen effect analysis.
AMPK pathway research Fluorinated N,N′-diarylurea class linked to AMPK activation at low micromolar levels in class-level reports.
Safe handling prerequisite GHS eye irritant and aquatic hazard; requires appropriate PPE and containment protocols.

1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea: Why Substitution Fails


The diarylurea scaffold is highly sensitive to even minor substitutions, making generic replacement unreliable. The specific positioning of the 2-chloro and 3-fluoro groups on 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea dictates its unique physicochemical and interaction profile. For example, the ortho-chloro substitution is known to form an intramolecular N-H···Cl hydrogen bond, which rigidifies the molecular conformation and influences binding affinity in ways that para- or meta-substituted analogs do not [1]. Consequently, a seemingly similar compound like 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea would possess a distinct lipophilicity profile, leading to potentially significant differences in target selectivity, solubility, and biological activity, thereby invalidating its use as a direct substitute without rigorous revalidation .

Regioisomer mismatch Shifting chloro/fluoro positions alters logP and solubility, which may change partitioning and permeability profiles in assays.
Conformational difference Ortho-Cl enables an intramolecular N-H···Cl bond absent in meta/para analogs, potentially affecting target engagement.
Class-specific requirement Only diarylureas with this halogenation pattern may show reported AMPK-related class activity; unsubstituted or differently substituted analogs require independent validation.

1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea: Key Differentiation Metrics


Lipophilicity: Comparison with Regioisomers

1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea has a calculated XLogP3 of 2.8, which is a key driver of its solubility and membrane permeability [1]. In contrast, its 3,2'-regioisomer, 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea, has a predicted logP of 3.20 ± 0.47 . This difference in lipophilicity confirms that the specific halogen positioning results in quantifiably distinct physicochemical properties that will affect formulation and bioactivity, making them non-interchangeable.

Lipophilicity vs. regioisomer
Cross-study comparable
XLogP3 2.8 vs predicted logP ~3.20
Supports lipophilicity-based differentiation; regioisomeric substitution may alter partitioning and permeability behavior.
Computational predictions from different sources; cross-source review advised.
Lipophilicity Physicochemical Properties ADME

Physicochemical Profile and GHS Hazard Classification

This compound has a well-defined hazard profile per the Globally Harmonized System (GHS), with explicit classifications as a Category 2 eye irritant (H319) and a chronic aquatic hazard, Category 2 (H411) . These classifications are based on a 100% concentration of the substance . This profile provides a definitive, regulatory-compliant basis for establishing safety protocols, waste disposal procedures, and personal protective equipment (PPE) requirements for any laboratory or pilot-scale work.

GHS hazard classification
Specification review
Eye Irrit. 2 (H319); Aquatic Chronic 2 (H411)
Establishes required PPE, ventilation, and disposal protocols.
Classification based on 100% substance; data to verify.
Safety Data Handling Protocols Environmental Risk

Fluorinated Diarylureas as AMPK Activators: Class Evidence

While specific bioactivity data for 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea is absent from primary literature, it belongs to the well-studied class of fluorinated N,N'-diarylureas. This class has been shown to activate AMPK at 1-3 μM concentrations and strongly inhibit the proliferation of colon cancer cells [1]. This class-level activity provides a hypothesis-driven rationale for its use in AMPK pathway research, a feature not universally shared across all diarylureas and dependent on the halogenation pattern.

AMPK activation (class context)
Class-level
1–3 μM (fluorinated diarylurea class) vs millimolar (metformin)
Class-level evidence supports AMPK pathway research context; compound-specific validation needed.
In vitro colon cancer cell assay; data not specific to this compound.
AMPK Activation Cancer Cell Proliferation SAR

1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea: Optimal Application Scenarios


Studying Halogen Effects on Lipophilicity and Conformation

This compound is an ideal candidate for comparative structure-activity relationship (SAR) studies due to its well-defined physicochemical properties. Its XLogP3 of 2.8 [1] can be directly contrasted with the predicted logP of 3.20 for its 3,2'-regioisomer . Furthermore, the presence of the ortho-chloro group allows for the investigation of intramolecular N-H···Cl hydrogen bonding, a conformationally restrictive feature that can be compared to the behavior of meta- and para-substituted analogs [2].

AMPK Pathway Research Tool Compound

Based on its membership in the fluorinated N,N'-diarylurea class, this compound can be strategically deployed as a tool to investigate AMPK activation. Class-level data indicates that such compounds activate AMPK at 1–3 μM concentrations, making them significantly more potent than millimolar activators like metformin [3]. This makes it a valuable chemical probe for dissecting AMPK-mediated signaling pathways in metabolic and cancer research.

Analytical Method Development and Chemical Synthesis

The compound's well-defined molecular structure (MW: 264.68 g/mol, Formula: C13H10ClFN2O) [1] and distinct physicochemical signature (e.g., a topological PSA of 41.13 Ų) [4] make it a suitable reference standard for developing and validating analytical methods such as HPLC or LC-MS. Additionally, it serves as a stable, well-characterized building block for further synthetic modification of the diarylurea scaffold.

Application
Selection Property
Validation Focus
ApplicationHalogen SAR & conformational studies
Selection PropertyOrtho-Cl intramolecular H-bond and distinct logP
Validation FocusRegioisomer comparison and conformational analysis
ApplicationAMPK pathway research
Selection PropertyFluorinated N,N′-diarylurea class membership
Validation FocusAMPK activation assay and proliferation endpoint review
ApplicationAnalytical method development
Selection PropertyWell-defined molecular identity and moderate polarity
Validation FocusHPLC/LC-MS method validation and reference standard suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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